molecular formula C11H21NO3 B171288 Hexaminolevulinate CAS No. 140898-97-1

Hexaminolevulinate

Katalognummer B171288
CAS-Nummer: 140898-97-1
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: RYQOILLJDKPETL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexaminolevulinate, also known as HAL, is an optical imaging agent used in conjunction with blue-light cystoscopy to detect carcinoma of the bladder . It is a structural analogue to 5-aminolevulinic acid (a precursor to the porphyrin ring of heme), and is internalized and processed into the photoactive protoporphyrin IX at a high rate by tumor cells .


Synthesis Analysis

Hexaminolevulinate is a hexyl ester of 5-aminolevulinic acid (ALA), a precursor of the photosensitiser protoporphyrin IX (PpIX). Exogenous administration of 5-ALA or its derivatives increases the production of fluorescent endogenous PpIX via the heme biosynthesis pathway .


Molecular Structure Analysis

The molecular formula of Hexaminolevulinate is C11H21NO3 . The average molecular weight is 215.293 Da and the monoisotopic mass is 215.15214354 Da .


Chemical Reactions Analysis

Upon intravesical administration, hexaminolevulinate enters urinary epithelial cells and is used in the formation of photoactive intermediate protoporphyrin IX (PpIX) and other photoactive porphyrins (PAPs) .


Physical And Chemical Properties Analysis

Hexaminolevulinate has a molecular formula of C11H21NO3 and a molecular weight of 215.29 .

Wissenschaftliche Forschungsanwendungen

Hexaminolevulinate in Bladder Cancer Detection

Hexaminolevulinate (HAL) is notably used as a tumor photosensitizer in conjunction with blue-light cystoscopy (BLC) for the diagnosis and management of non-muscle-invasive bladder cancer (NMIBC). It enhances the detection of bladder tumors compared to standard white-light cystoscopy (WLC), significantly improving diagnostic accuracy and potentially reducing recurrence rates (Daneshmand et al., 2014).

Photodynamic Diagnosis and Follow-Up

Photodynamic diagnosis with HAL has been shown to reduce residual tumor rates by at least 20% and improve recurrence-free survival. It is recommended for use in the initial diagnosis of suspected bladder cancer, surveillance for recurrent tumors, and in certain cases of carcinoma in situ (CIS) or multifocal tumors (Witjes et al., 2010).

Improved Tumor Visualization

HAL enhances tumor visualization during cystoscopy, leading to more complete treatment decisions and potentially improved survival outcomes. It is generally well-tolerated, with the most common adverse events being related to the resection procedure rather than the agent itself (Lyseng-Williamson, 2017).

Efficacy in Different Clinical Settings

Studies have also explored the efficacy of HAL in different clinical settings, such as its use in routine clinical practice for detecting NMIBC and in the context of observational studies requested by health authorities (Palou et al., 2015; Jacqmin et al., 2017).

Potential Application in Other Cancers

Interestingly, HAL has been investigated for its potential in the treatment of other cancer types, such as cervical intraepithelial neoplasia (Hillemanns et al., 2015), indicating its versatility beyond bladder cancer.

Eigenschaften

IUPAC Name

hexyl 5-amino-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12/h2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQOILLJDKPETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161487
Record name Hexyl 5-aminolevulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hexaminolevulinate is an ester of the heme precursor, aminolevulinic acid. After bladder instillation, hexaminolevulinate enters the bladder mucosa and is proposed to enter the intracellular space of mucosal cells where it is used as a precursor in the formation of the photoactive intermediate protoporphyrin IX (PpIX) and other photoactive porphyrins (PAPs). PpIX and PAPs are reported to accumulate preferentially in neoplastic cells as compared to normal urothelium, partly due to altered enzymatic activity in the neoplastic cells. After excitation with light at wavelengths between 360 and 450 nm, PpIX and other PAPs return to a lower energy level by fluorescing, which can be detected and used for cystoscopic detection of lesions. The fluorescence from tumor tissue appears bright red and demarcated, whereas the background normal tissue appears dark blue. Similar processes may occur in inflamed cells.
Record name Hexaminolevulinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Hexaminolevulinate

CAS RN

140898-97-1
Record name Hexyl 5-aminolevulinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140898-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexaminolevulinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexaminolevulinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexyl 5-aminolevulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAMINOLEVULINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7H20TKI67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-aminolevulinic acid (ALA) and 5-aminolevulinic acid methyl ester (ALA-Me) were purchased from Sigma. St. Louis, Mo. 5-aminolevulinic acid hexyl ester (ALA-Hex) was obtained from PhotoCure AS (Oslo, Norway).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexaminolevulinate
Reactant of Route 2
Reactant of Route 2
Hexaminolevulinate
Reactant of Route 3
Reactant of Route 3
Hexaminolevulinate
Reactant of Route 4
Reactant of Route 4
Hexaminolevulinate
Reactant of Route 5
Reactant of Route 5
Hexaminolevulinate
Reactant of Route 6
Reactant of Route 6
Hexaminolevulinate

Citations

For This Compound
2,810
Citations
M Burger, HB Grossman, M Droller, J Schmidbauer… - European urology, 2013 - Elsevier
… Keywords used were Hexvix OR hexylaminolevulinate OR hexylaminolaevulinate OR “hexyl aminolevulinate” OR “hexyl aminolaevulinate” OR “hexaminolevulinate.” Completed but …
Number of citations: 467 www.sciencedirect.com
JA Witjes, JP Redorta, D Jacqmin, F Sofras… - European urology, 2010 - Elsevier
… and the photosensitiser hexaminolevulinate has been shown to … hexaminolevulinate is or is not indicated. OBJECTIVE: Our aim was to define specific indications for hexaminolevulinate-…
Number of citations: 190 www.sciencedirect.com
JA Witjes, J Douglass - Nature clinical practice Urology, 2007 - nature.com
Non-muscle-invasive bladder cancer is labor intensive and costly to manage. Owing to long-term survival rates and life-long monitoring and treatment, it is the most expensive cancer to …
Number of citations: 156 www.nature.com
Y Fradet, HB Grossman, L Gomella, S Lerner… - The Journal of …, 2007 - auajournals.org
… with 50 ml 8 mM hexaminolevulinate for 1 hour. Cystoscopy was then performed, first using standard white light and then hexaminolevulinate fluorescence cystoscopy. Lesions or …
Number of citations: 341 www.auajournals.org
P Soergel, X Wang, H Stepp, H Hertel… - Lasers in Surgery and …, 2008 - Wiley Online Library
… This study assessed the feasibility and response rate of PDT with hexaminolevulinate (HAL) in cervical intraepithelial neoplasia (CIN) and human papillomavirus (HPV) infection. …
Number of citations: 117 onlinelibrary.wiley.com
M Burger, CG Stief, D Zaak, A Stenzl, WF Wieland… - Urology, 2009 - Elsevier
OBJECTIVES: To compare the outcomes of 5-aminolaevulinic acid (ALA) vs hexaminolaevulinate (HEX) vs white light (WL) transurethral resection of bladder tumors (TURB) to assess …
Number of citations: 75 www.sciencedirect.com
A Stenzl, M Burger, Y Fradet, LA Mynderse… - The Journal of …, 2010 - auajournals.org
Purpose : We assessed the impact that improved detection of nonmuscle invasive bladder cancer with hexaminolevulinate fluorescence cystoscopy may have on early recurrence rates. …
Number of citations: 315 www.auajournals.org
J Schmidbauer, F Witjes, N Schmeller… - The Journal of …, 2004 - auajournals.org
Purpose : In this European multicenter study we compared hexaminolevulinate (HAL) fluorescence cystoscopy and standard white light cystoscopy for the detection of carcinoma in situ (…
Number of citations: 436 www.auajournals.org
D Jocham, F Witjes, S Wagner, B Zeylemaker… - The Journal of …, 2005 - auajournals.org
Purpose : We determined if improved tumor detection using hexaminolevulinate (HAL) fluorescence cystoscopy could lead to improved treatment in patients with bladder cancer. …
Number of citations: 359 www.auajournals.org
HB Grossman, L Gomella, Y Fradet… - The Journal of …, 2007 - auajournals.org
Purpose : We compared hexaminolevulinate fluorescence cystoscopy with white light cystoscopy for detecting Ta and T1 papillary lesions in patients with bladder cancer. Materials and …
Number of citations: 341 www.auajournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.